molecular formula C8H12ClN3 B3185603 3-Ethylpicolinimidamide hydrochloride CAS No. 1179360-32-7

3-Ethylpicolinimidamide hydrochloride

Cat. No. B3185603
CAS RN: 1179360-32-7
M. Wt: 185.65 g/mol
InChI Key: WNLRRXRGLDYITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpicolinimidamide hydrochloride is a chemical compound that has been widely used in scientific research. It is a derivative of picolinamide, which is a well-known pharmacophore. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the field of biomedical research.

Scientific Research Applications

3-Ethylpicolinimidamide hydrochloride has been extensively used in scientific research. It has been shown to have potent anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal and antibacterial properties. Furthermore, this compound has been used as a tool to study the role of picolinamide derivatives in various biological processes.

Mechanism of Action

The mechanism of action of 3-Ethylpicolinimidamide hydrochloride is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-Ethylpicolinimidamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of lactate dehydrogenase, which is an enzyme involved in the conversion of pyruvate to lactate. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. Furthermore, 3-Ethylpicolinimidamide hydrochloride has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Ethylpicolinimidamide hydrochloride in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool in cancer research. Furthermore, this compound has been shown to have antifungal and antibacterial properties, making it useful in the study of infectious diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and appropriate safety measures should be taken when working with this compound.

Future Directions

There are many future directions for the research of 3-Ethylpicolinimidamide hydrochloride. One area of interest is the development of novel derivatives of this compound with improved anticancer activity. Furthermore, the mechanism of action of this compound should be further elucidated to better understand its biochemical and physiological effects. Additionally, the potential applications of this compound in the treatment of infectious diseases should be explored. Overall, 3-Ethylpicolinimidamide hydrochloride has shown great promise as a tool in scientific research and its future applications are vast.

properties

IUPAC Name

3-ethylpyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-2-6-4-3-5-11-7(6)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRRXRGLDYITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704378
Record name 3-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpicolinimidamide hydrochloride

CAS RN

1179360-32-7
Record name 3-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylpicolinimidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Ethylpicolinimidamide hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Ethylpicolinimidamide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Ethylpicolinimidamide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Ethylpicolinimidamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Ethylpicolinimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.